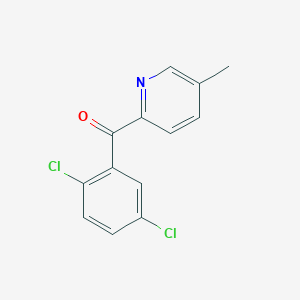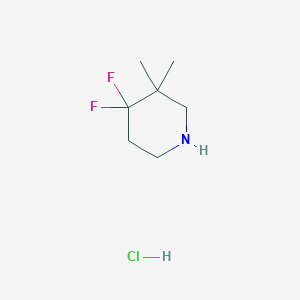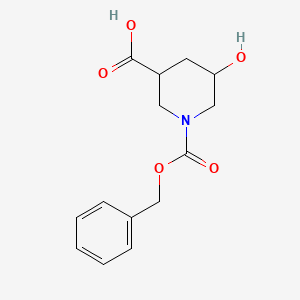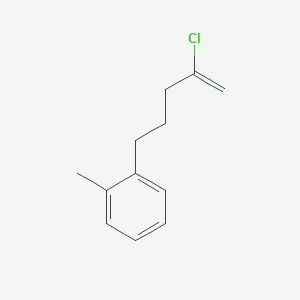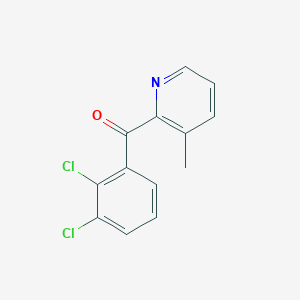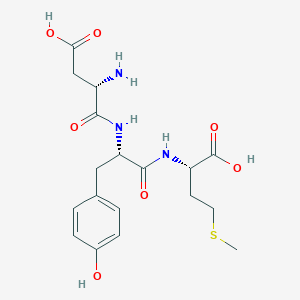
Cholecystokinin Octapeptide (1-3) (desulfated)
Overview
Description
Cholecystokinin Octapeptide (1-3) (desulfated), also known as CCK-8 (1-3) (desulfated), is a research chemical with various applications in the field of chemistry and biology . It has a molecular weight of 427.48 and a molecular formula of C18H25N3O7S .
Molecular Structure Analysis
The molecular structure of Cholecystokinin Octapeptide (1-3) (desulfated) is represented by the formula C18H25N3O7S . The compound contains a hydrogen atom that plays a crucial role in solvation processes .Physical And Chemical Properties Analysis
Cholecystokinin Octapeptide (1-3) (desulfated) has a molecular weight of 427.47 g/mol and a chemical formula of C18H25N3O7S . It is a solid substance .Scientific Research Applications
Role in Solvation Processes
Cholecystokinin Octapeptide (1-3) (desulfated) is a research chemical that has various applications in the field of chemistry and biology . This compound contains a hydrogen atom that plays a crucial role in solvation processes .
Improvement of Hippocampal Glutamatergic Synaptogenesis
Research has shown that Cholecystokinin octapeptide improves hippocampal glutamatergic synaptogenesis . It does this by inhibiting the induction of A1 reactive astrocytes in aged mice . This has implications for improving postoperative cognition .
Use in Pharmaceutical Testing
Cholecystokinin Octapeptide (1-3) (desulfated) is used in pharmaceutical testing . It serves as a high-quality reference standard for accurate results .
Antioxidant Properties
Asp-Tyr-Met, the other name for Cholecystokinin Octapeptide (1-3) (desulfated), has been found to have antioxidant properties . It has been shown to inhibit direct protein-protein interactions .
Role in Protein and Peptide Cleavage
Asp-Tyr-Met plays a significant role in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues . This has relevance across various disciplines, including chemical, biological, medical, and material sciences .
Protective Effects Against Oxidative Stress
The peptides Asp-Asp-Asp-Tyr (DDDY) and Asp-Tyr-Asp-Asp (DYDD) have shown protective effects against oxidative stress . They have a direct free radical scavenging effect in reducing ROS levels and maintaining cellular health .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O7S/c1-29-7-6-13(18(27)28)20-17(26)14(8-10-2-4-11(22)5-3-10)21-16(25)12(19)9-15(23)24/h2-5,12-14,22H,6-9,19H2,1H3,(H,20,26)(H,21,25)(H,23,24)(H,27,28)/t12-,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKXEQLPBLLWHC-IHRRRGAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cholecystokinin Octapeptide (1-3) (desulfated) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1421478.png)
![6'-Chloro-5-methyl-[2,3']bipyridinyl](/img/structure/B1421480.png)
![1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)-](/img/structure/B1421481.png)
![2-[4-Methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid](/img/structure/B1421482.png)


